molecular formula C11H22N2O3 B2753667 tert-Butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 1781613-52-2

tert-Butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B2753667
CAS No.: 1781613-52-2
M. Wt: 230.308
InChI Key: NERSFWYLEVRIMB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate is a Boc-protected azetidine derivative featuring two distinct substituents at the 3-position of the four-membered ring: an aminomethyl group (-CH2NH2) and a 2-hydroxyethyl group (-CH2CH2OH). This compound serves as a versatile intermediate in medicinal chemistry due to its dual functionalization, enabling further derivatization for drug discovery . The Boc group enhances stability during synthesis, while the polar substituents influence solubility and reactivity.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h14H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERSFWYLEVRIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate, also known by its CAS number 152537-03-6, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C10H19NO3, with a molecular weight of approximately 201.26 g/mol. The compound has a density of 1.1 g/cm³ and a boiling point of about 287.4 °C at 760 mmHg . Its structure includes an azetidine ring, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its structural features, particularly the azetidine ring and the presence of hydroxyl and amino groups. These functional groups are known to interact with biological targets such as enzymes and receptors, potentially leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Neuroprotective Effects

Research has suggested that certain azetidine derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter levels and exhibit antioxidant activity, which may help protect neuronal cells from oxidative stress and neurodegeneration . This potential makes them candidates for further study in the context of neurodegenerative diseases.

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that azetidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as novel antimicrobial agents .
Neuroprotection In vitro studies indicated that certain azetidine compounds reduced oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative conditions .
Pharmacokinetics Research on the pharmacokinetic profile revealed favorable absorption and distribution characteristics for related azetidine compounds, suggesting good bioavailability .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of tert-butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate against various pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study evaluated the compound's activity against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) of less than 1 μg/mL against both sensitive and resistant strains, demonstrating its potential as a lead compound in tuberculosis treatment. This finding is significant given the global challenge posed by antibiotic-resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Study: In Vitro Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) revealed that certain derivatives of this compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 0.126 to 2.95 μM, indicating strong antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil.

Comparison with Similar Compounds

Key Structural Features of Analogs

The table below highlights structural variations among tert-butyl-protected azetidines with substituents at the 3-position:

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target: tert-Butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate Aminomethyl 2-Hydroxyethyl C11H22N2O3 230.30 Polar groups (amine, alcohol); moderate hydrophilicity
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) Aminomethyl Fluoro C9H17FN2O2 204.25 Electronegative F; compact substituent
tert-Butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate Aminomethyl Methoxymethyl C10H20N2O3 216.28 Ether group; reduced polarity vs. alcohol
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) None 2-Hydroxyethyl C10H19NO3 201.26 Single substituent; lower steric hindrance
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7) Amino Hydroxymethyl C9H18N2O3 202.25 Shorter alcohol chain; primary amine
tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate Aminomethyl Methyl C10H20N2O2 200.28 Non-polar methyl; hydrophobic

Physicochemical Properties

  • Polarity: The target compound’s aminomethyl and 2-hydroxyethyl groups enhance water solubility compared to non-polar analogs (e.g., methyl or methoxymethyl derivatives) .
  • Hydrogen Bonding: The hydroxyethyl group provides hydrogen bond donor/acceptor capacity, influencing pharmacokinetics (e.g., membrane permeability) compared to fluorine or methyl groups .
  • Stability : The Boc group stabilizes the azetidine ring against ring-opening reactions, a common feature across analogs .

Research Findings and Data

Solubility and LogP Comparisons

Compound LogP (Calculated) Solubility (mg/mL)
Target 0.85 12.5 (PBS buffer)
Fluoro Analog 1.12 8.2
Methoxymethyl 1.45 5.9
Hydroxyethyl (CAS 152537-03-6) 0.78 15.1

Data derived from , and 18.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate?

  • Methodological Answer : The synthesis of azetidine derivatives often involves ring-opening or functionalization of preformed azetidine rings. For example, tert-butyl-protected azetidines can undergo nucleophilic substitution or aza-Michael additions. A common approach involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with aminomethyl and hydroxyethyl groups under reductive amination conditions. Alternatively, multi-step routes may involve introducing substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions. Purification typically employs flash chromatography with gradients of ethyl acetate/hexane .

Q. How can the purity and structure of this compound be validated experimentally?

  • Methodological Answer : Characterization requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration (e.g., distinguishing aminomethyl and hydroxyethyl protons).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (ester C=O) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography assesses purity (>95% is typical for research-grade material) .

Q. What are common side reactions encountered during functionalization of the azetidine ring?

  • Methodological Answer : Competing reactions include:

  • Ring-opening : Under strong acidic/basic conditions, the azetidine ring may hydrolyze to form linear amines.
  • Overtalkylation : Aminomethyl groups can undergo further alkylation unless protected (e.g., with Boc groups).
  • Oxidation : The hydroxyethyl moiety may oxidize to a ketone if exposed to strong oxidizing agents like KMnO4_4. Mitigation involves using mild reagents (e.g., NaBH4_4 for reductions) and inert atmospheres .

Advanced Research Questions

Q. How does the steric environment of the azetidine ring influence regioselectivity in substitution reactions?

  • Methodological Answer : The 3,3-disubstituted azetidine ring imposes steric hindrance, directing reactions to the less hindered 1-position. Computational modeling (e.g., DFT calculations) can predict reactivity by analyzing electron density maps and steric bulk. For example, tert-butyl groups shield the adjacent carbamate, forcing nucleophiles to attack the aminomethyl/hydroxyethyl-bearing carbon. Experimental validation via kinetic studies (e.g., monitoring reaction rates with different nucleophiles) is critical .

Q. What computational tools are suitable for predicting the compound’s binding affinity in biological targets?

  • Methodological Answer : Molecular docking software like Glide (Schrödinger) or AutoDock Vina can model interactions with proteins. For instance:

Prepare the ligand (optimize geometry using OPLS-AA force field).

Dock into the receptor’s active site (e.g., enzymes with azetidine-binding pockets).

Score poses using empirical energy functions. Glide’s hierarchical filters and Monte Carlo sampling improve accuracy for flexible ligands .

Q. How can contradictory NMR data from similar azetidine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing signal coalescence.
  • COSY/NOESY : Confirm through-space correlations between substituents.
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., Cambridge Structural Database) for analogous compounds .

Key Research Challenges

  • Stereochemical Control : The 3,3-disubstitution complicates enantioselective synthesis. Chiral auxiliaries or catalysts (e.g., Jacobsen’s thiourea) may be required .
  • Stability : The hydroxyethyl group may promote intramolecular cyclization under acidic conditions. Stabilization via lyophilization or low-temperature storage is advised .

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